(R)-5-(1-Amino-3-hydroxypropyl)nicotinic acid
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Overview
Description
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid is a chiral compound with significant potential in various scientific fields. Its structure includes a nicotinic acid moiety substituted with an amino and hydroxypropyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and a suitable chiral precursor for the amino and hydroxypropyl group.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and monitoring of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on metabolic pathways and disease states.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ®-5-(1-Amino-3-hydroxypropyl)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate metabolic pathways, signaling cascades, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-5-(1-Amino-3-hydroxypropyl)phosphonic acid: Shares a similar structure but with a phosphonic acid group instead of a nicotinic acid moiety.
®-5-(1-Amino-3-hydroxypropyl)benzoic acid: Contains a benzoic acid group instead of nicotinic acid.
Uniqueness
®-5-(1-Amino-3-hydroxypropyl)nicotinic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-[(1R)-1-amino-3-hydroxypropyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c10-8(1-2-12)6-3-7(9(13)14)5-11-4-6/h3-5,8,12H,1-2,10H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
RMJMFQWFKTWSRN-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=NC=C1C(=O)O)[C@@H](CCO)N |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C(CCO)N |
Origin of Product |
United States |
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